3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as sodium azide to form the triazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the tert-butyl and fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
- 3-(4-Ethylphenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
- 3-(4-Isopropylphenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
Uniqueness
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The fluorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18FN3 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18FN3/c1-18(2,3)14-9-7-12(8-10-14)16-20-17(22-21-16)13-5-4-6-15(19)11-13/h4-11H,1-3H3,(H,20,21,22) |
InChI Key |
ASEQPUOIVWLZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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